molecular formula C33H19NO B12090479 5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one

5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one

Cat. No.: B12090479
M. Wt: 445.5 g/mol
InChI Key: SYIRVEAUWORVQQ-UHFFFAOYSA-N
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Description

5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one is a spiro-type compound known for its unique structural features and significant applications in various fields. This compound is characterized by a spiro linkage between a dibenzoacridine and a fluorene moiety, which imparts distinct electronic and photophysical properties. It has garnered attention for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a cyclization reaction. For instance, a dibromo derivative of the compound can be synthesized and then subjected to a cyclization reaction under specific conditions to form the spiro structure .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which 5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances its stability and electronic properties. This compound can interact with various molecular targets through π-π interactions and other non-covalent interactions, making it suitable for applications in optoelectronics and bioimaging .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[fluorene-9,9’-acridine]
  • Spiro[fluorene-9,9’-quinoline]

Uniqueness

5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one stands out due to its unique combination of a dibenzoacridine and a fluorene moiety, which imparts superior photophysical properties compared to other spiro compounds. Its high thermal stability and efficient thermally activated delayed fluorescence make it particularly valuable for OLED applications .

Properties

Molecular Formula

C33H19NO

Molecular Weight

445.5 g/mol

IUPAC Name

spiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one

InChI

InChI=1S/C33H19NO/c35-30-19-29-32(25-14-4-3-13-24(25)30)34-31-21-10-2-1-9-20(21)17-18-28(31)33(29)26-15-7-5-11-22(26)23-12-6-8-16-27(23)33/h1-19H

InChI Key

SYIRVEAUWORVQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=CC=CC=C7C8=CC=CC=C68

Origin of Product

United States

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